Cas no 2361634-16-2 (Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride)

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane dihydrochloride is a specialized sulfoximine derivative with a reactive azetidinylmethyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring a sulfoximine group and an azetidine ring, enables applications in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The dihydrochloride salt form enhances solubility and stability, facilitating handling in synthetic workflows. This compound is particularly useful in the development of protease inhibitors and other pharmacologically active agents, offering precise functional group compatibility for further derivatization. Its high purity and well-defined reactivity profile make it a reliable choice for research and industrial applications.
Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride structure
2361634-16-2 structure
商品名:Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride
CAS番号:2361634-16-2
MF:C5H14Cl2N2OS
メガワット:221.148458003998
CID:4786956

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride 化学的及び物理的性質

名前と識別子

    • Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride
    • インチ: 1S/C5H12N2OS.2ClH/c1-9(6,8)4-5-2-7-3-5;;/h5-7H,2-4H2,1H3;2*1H
    • InChIKey: IDGTZCNSCUZILF-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.S(C)(CC1CNC1)(=N)=O

計算された属性

  • せいみつぶんしりょう: 220.0203896 g/mol
  • どういたいしつりょう: 220.0203896 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 221.15
  • トポロジー分子極性表面積: 61.3

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7433962-10000mg
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361634-16-2 95.0%
10g
$4421.0 2022-02-28
Enamine
EN300-7433962-20mg
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361634-16-2 95.0%
20mg
$156.0 2022-02-28
Enamine
EN300-7433962-50mg
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361634-16-2 95.0%
50mg
$239.0 2022-02-28
Enamine
EN300-7433962-100mg
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361634-16-2 95.0%
100mg
$356.0 2022-02-28
Enamine
EN300-7433962-1.0g
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361634-16-2 95.0%
1.0g
$1286.0 2025-03-11
Enamine
EN300-7433962-5.0g
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361634-16-2 95.0%
5.0g
$3728.0 2025-03-11
Enamine
EN300-7433962-250mg
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361634-16-2 95.0%
250mg
$509.0 2022-02-28
1PlusChem
1P028LIA-100mg
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361634-16-2 95%
100mg
$614.00 2024-05-23
Aaron
AR028LQM-5g
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361634-16-2 95%
5g
$5151.00 2023-12-15
1PlusChem
1P028LIA-500mg
[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361634-16-2 95%
500mg
$1301.00 2024-05-23

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride 関連文献

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochlorideに関する追加情報

Introduction to Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; Dihydrochloride (CAS No. 2361634-16-2)

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride, identified by its CAS number 2361634-16-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further investigation in various therapeutic applications.

The molecular structure of Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of an azetidine ring, a methyl imino group, and an oxo-lambda6-sulfane moiety suggests a complex interplay of electronic and steric effects that may influence its interactions with biological targets.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in drug discovery. The azetidine scaffold, in particular, has been extensively studied due to its structural similarity to natural products and its ability to form stable complexes with biological macromolecules. Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride represents an advanced derivative of this scaffold, which may offer improved pharmacological properties compared to its parent structures.

One of the most compelling aspects of this compound is its potential as a tool for studying enzyme mechanisms and substrate recognition. The unique combination of functional groups in Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride allows it to mimic the transition states of various biochemical reactions, making it a useful probe for understanding catalytic processes at the molecular level. This has implications for the development of new inhibitors and activators targeting specific enzymatic pathways.

Recent studies have begun to explore the pharmacological potential of related compounds, particularly in the context of inflammation and pain management. The sulfane moiety in Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride has been shown to exhibit anti-inflammatory properties by modulating the activity of key signaling pathways. Furthermore, the compound's ability to interact with proteases and other enzymes involved in pain perception suggests its utility in developing novel analgesics.

The synthesis of Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride presents several challenges due to the complexity of its molecular structure. However, advances in synthetic chemistry have made it possible to access such intricate molecules with high precision. The use of transition metal-catalyzed reactions and asymmetric synthesis techniques has been particularly valuable in constructing the desired framework while maintaining stereochemical integrity.

In conclusion, Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride (CAS No. 2361634-16-2) is a promising compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and biological activities make it a valuable tool for studying enzyme mechanisms, inflammation, and pain management. As research continues to uncover new applications for this class of molecules, Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride is likely to play a crucial role in shaping the future of chemical biology and drug discovery.

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